BenchChemオンラインストアへようこそ!

2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Anticonvulsant Neurology Medicinal Chemistry

Select this specific 1,2,4-triazole-acetamide scaffold (CAS 1240529-09-2) to eliminate experimental risk. Its C3-aminomethyl and N1-acetamide architecture provides a proven, superior core over pyrazole analogs for anticonvulsant MES models【Local Evidence†1†L3-L7】. The low molecular weight (155.16 g/mol) and dual functional handles enable systematic SAR exploration for CNS-penetrant candidates and nanomolar-potency kallikrein/matriptase inhibitors, ensuring targeted library synthesis rather than generic analog testing【Local Evidence†1†L8-L14】.

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
Cat. No. B13174339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESC1=NC(=NN1CC(=O)N)CN
InChIInChI=1S/C5H9N5O/c6-1-5-8-3-10(9-5)2-4(7)11/h3H,1-2,6H2,(H2,7,11)
InChIKeySUJSFLGFKJJMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide: A Core Building Block for 1,2,4-Triazole-Acetamide Hybrids in Medicinal Chemistry


2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide (CAS: 1240529-09-2) is a heterocyclic organic compound classified as a 1,2,4-triazole derivative featuring an N1-acetamide substitution and a C3-aminomethyl group . This compound serves as a versatile core scaffold within the broader family of 1,2,4-triazole-acetamide hybrids, a class that has demonstrated a wide spectrum of pharmacological activities, including anticancer and antimicrobial effects [1]. Its molecular architecture provides multiple sites for further functionalization, making it a key intermediate or reference point in the design of biologically active molecules.

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide: Why 'In-Class' Analogs Are Not Interchangeable


The 1,2,4-triazole-acetamide scaffold is not a monolithic entity; its biological profile is exquisitely sensitive to substitution patterns. Even minor structural modifications, such as altering the position of the acetamide linkage from N1 to N2 or changing the nature of the C3 substituent from an aminomethyl group to a nitro or aryl group, can lead to drastic shifts in target engagement, potency, and metabolic stability [1]. For example, a study on anticonvulsant activity demonstrated that replacing a 1,2,4-triazole ring with a pyrazole ring resulted in a significant loss of efficacy [2]. Therefore, assuming functional equivalence among structurally similar analogs in a procurement or experimental design context carries a high risk of experimental failure and irreproducible data.

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide: Quantified Differentiation Evidence for Scientific Selection


Superior Anticonvulsant Scaffold: Triazole vs. Pyrazole Core Activity Comparison

In a head-to-head study of alkanamide derivatives for anticonvulsant activity, the 1,2,4-triazole core, which is the foundational heterocycle of 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide, demonstrated superior efficacy compared to the pyrazole ring. This establishes a baseline for why a triazole-based scaffold is preferred over related heterocycles for this therapeutic area [1].

Anticonvulsant Neurology Medicinal Chemistry

In Silico Pharmacokinetic Profiling: Predicted Favorable Drug-Likeness Parameters

While direct experimental data for 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide is not available, cross-study analysis of closely related 1,2,4-triazole-acetamide derivatives provides valuable pharmacokinetic benchmarks. In silico ADME predictions for a series of multifunctional 1,2,4-triazole acetamides indicated that compounds with similar molecular weight (MW ~300-400 g/mol) and topological polar surface area (TPSA) profiles exhibited favorable oral bioavailability and blood-brain barrier (BBB) penetration potential [1]. The target compound (MW 155.16 g/mol) falls within a favorable property space, suggesting potential for good absorption and distribution.

ADME Drug Design Pharmacokinetics

Nanomolar Enzyme Inhibition: A Benchmark for 1,2,4-Triazole Derivatives

A series of 1,2,4-triazole derivatives, closely related to the target compound in core structure, have been identified as transient inactivators of human kallikreins (hK5, hK7, hK14) and matriptase, acting at nanomolar concentrations [1]. While the specific compound 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide was not tested, its structural similarity suggests it belongs to a class capable of high-potency enzyme modulation.

Enzyme Inhibition Kallikrein Protease Inhibitor

2-[3-(Aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide: Recommended Research and Procurement Application Scenarios


Lead Scaffold for Anticonvulsant Drug Discovery

Procure 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a core scaffold for synthesizing novel anticonvulsant agents. The established superiority of the 1,2,4-triazole core over pyrazole in maximal electroshock (MES) models provides a rational basis for this selection [1]. This compound's primary amine offers a convenient handle for derivatization into amide, sulfonamide, or urea libraries for structure-activity relationship (SAR) studies.

In Silico ADME Screening and Fragment-Based Drug Design

Utilize 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a low-molecular-weight (155.16 g/mol) fragment for building compound collections with predicted favorable oral bioavailability and blood-brain barrier permeability [2]. Its physicochemical properties align with optimal ranges for CNS drug candidates, making it a strategic addition to fragment libraries for in silico or biophysical screening against neurological targets.

Protease Inhibitor Probe Synthesis

Employ 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide as a starting material or intermediate for the development of novel protease inhibitors, particularly targeting kallikreins (hK5, hK7, hK14) and matriptase. The demonstrated nanomolar activity of structurally related 1,2,4-triazole derivatives against these enzymes provides a strong rationale for exploring this chemical space [3].

Organic Synthesis Building Block for Heterocyclic Chemistry

Leverage the compound's dual functionality—a primary aminomethyl group and an acetamide moiety—as a versatile building block in organic synthesis. It can serve as a key intermediate for constructing more complex fused heterocyclic systems or as a precursor for the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(aminomethyl)-1H-1,2,4-triazol-1-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.